An In-Depth Technical Guide to Vemurafenib-d7: Chemical Structure, Properties, and Applications
An In-Depth Technical Guide to Vemurafenib-d7: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Vemurafenib-d7, a deuterated analog of the BRAF kinase inhibitor Vemurafenib. This document details its chemical structure, physicochemical properties, and its critical role in analytical and research settings. Furthermore, it elucidates the mechanism of action of the parent compound, Vemurafenib, and provides detailed experimental protocols for its quantification.
Chemical Structure and Properties
Vemurafenib-d7 is a stable, isotopically labeled form of Vemurafenib where seven hydrogen atoms on the propane-1-sulfonamide group have been replaced with deuterium. This substitution results in a higher molecular weight compared to the parent compound, a crucial feature for its use as an internal standard in mass spectrometry-based assays.
Table 1: Chemical Identifiers of Vemurafenib-d7
| Identifier | Value |
| IUPAC Name | N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide[1] |
| CAS Number | 1365986-73-7[1] |
| Molecular Formula | C₂₃H₁₁D₇ClF₂N₃O₃S[2] |
| Canonical SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F[1] |
| InChI Key | GPXBXXGIAQBQNI-TXFBWYMTSA-N[1] |
Table 2: Physicochemical Properties of Vemurafenib and Vemurafenib-d7
| Property | Vemurafenib | Vemurafenib-d7 |
| Molecular Weight ( g/mol ) | 489.92 | 496.97[3] |
| Appearance | White to off-white crystalline solid | Not explicitly stated, presumed similar to parent |
| Melting Point (°C) | ~272 | Not explicitly stated, deuteration can slightly alter melting point |
| Solubility | Soluble in DMSO (at 100 mg/mL); very poorly soluble in ethanol and water.[] | Not explicitly stated, presumed similar to parent |
| logP | 5.1 | Not explicitly stated, deuteration has minimal effect on logP |
| pKa | 7.1 | Not explicitly stated, deuteration has minimal effect on pKa |
| Stability | Stable under recommended storage conditions; avoid strong oxidizing agents.[5] | Stable isotope labeling enhances stability for use as an internal standard.[2] |
The primary advantage of deuteration is the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism for deuterated compounds. While this can be exploited to improve the pharmacokinetic profiles of drugs, in the case of Vemurafenib-d7, its main utility lies in its distinct mass, which allows for clear differentiation from the non-deuterated analyte in mass spectrometry.
Mechanism of Action: The BRAF V600E Signaling Pathway
Vemurafenib is a potent and selective inhibitor of the BRAF kinase, specifically targeting the V600E mutation.[6] This mutation, a substitution of valine with glutamic acid at codon 600, is found in approximately 50% of melanomas and various other cancers. The V600E mutation leads to constitutive activation of the BRAF protein, which in turn activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the RAS-RAF-MEK-ERK pathway. This aberrant signaling drives uncontrolled cell proliferation and survival.
Vemurafenib competitively inhibits the ATP-binding site of the mutated BRAF V600E kinase, thereby blocking downstream signaling to MEK and ERK.[7] This inhibition leads to cell cycle arrest and apoptosis in BRAF V600E-mutant tumor cells.
Experimental Protocols
Vemurafenib-d7 is primarily used as an internal standard for the quantification of Vemurafenib in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative protocol synthesized from published methods.
Bioanalytical Method for Vemurafenib Quantification in Human Plasma
Objective: To accurately quantify the concentration of Vemurafenib in human plasma samples using a validated LC-MS/MS method with Vemurafenib-d7 as an internal standard.
Materials and Reagents:
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Vemurafenib analytical standard
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Vemurafenib-d7 (internal standard)
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Human plasma (with anticoagulant, e.g., EDTA)
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Acetonitrile (ACN), HPLC grade
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Methanol (MeOH), HPLC grade
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Formic acid (FA) or Ammonium acetate, LC-MS grade
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Ultrapure water
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
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Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
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Preparation of Stock and Working Solutions:
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Prepare a stock solution of Vemurafenib (e.g., 1 mg/mL) in a suitable solvent like DMSO or Methanol.
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Prepare a stock solution of Vemurafenib-d7 (e.g., 1 mg/mL) in the same solvent.
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From the stock solutions, prepare a series of working standard solutions of Vemurafenib for the calibration curve by serial dilution in 50:50 ACN:water.
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Prepare a working solution of the internal standard (Vemurafenib-d7) at a fixed concentration (e.g., 100 ng/mL) in ACN.
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Sample Preparation (Protein Precipitation):
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To a 100 µL aliquot of plasma sample (calibrator, quality control, or unknown), add 300 µL of the internal standard working solution (in ACN).
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Vortex the mixture for 1 minute to precipitate plasma proteins.
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Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube or a 96-well plate.
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Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
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Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:water with 0.1% FA).
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LC-MS/MS Analysis:
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Chromatographic Conditions:
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Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size).
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Mobile Phase A: Water with 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
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Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
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Flow Rate: 0.3 - 0.5 mL/min.
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Injection Volume: 5 - 10 µL.
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Column Temperature: 40°C.
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Mass Spectrometric Conditions:
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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Vemurafenib: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 490.1 → 383.0)
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Vemurafenib-d7: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 497.1 → 383.0)
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Optimize instrument parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
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-
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Data Analysis:
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Integrate the peak areas for both Vemurafenib and Vemurafenib-d7.
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Calculate the peak area ratio (Vemurafenib / Vemurafenib-d7).
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Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a linear regression model with appropriate weighting.
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Determine the concentration of Vemurafenib in the unknown samples by interpolating their peak area ratios from the calibration curve.
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Conclusion
Vemurafenib-d7 is an indispensable tool for researchers and drug development professionals working with Vemurafenib. Its chemical and physical properties, particularly its isotopic stability and distinct mass, make it an ideal internal standard for ensuring the accuracy and precision of bioanalytical methods. A thorough understanding of the mechanism of action of Vemurafenib in the context of the BRAF V600E signaling pathway is crucial for interpreting pharmacokinetic and pharmacodynamic data. The detailed experimental protocol provided herein serves as a robust starting point for the development and validation of quantitative assays for Vemurafenib in various biological matrices.
References
- 1. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterated drug - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellagentech.com [cellagentech.com]
- 7. Vemurafenib | C23H18ClF2N3O3S | CID 42611257 - PubChem [pubchem.ncbi.nlm.nih.gov]
